molecular formula C10H11BrO B12452429 1-Allyl-4-bromo-2-methoxybenzene CAS No. 905563-10-2

1-Allyl-4-bromo-2-methoxybenzene

Cat. No.: B12452429
CAS No.: 905563-10-2
M. Wt: 227.10 g/mol
InChI Key: FLGYBOQYXQZFQZ-UHFFFAOYSA-N
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Description

1-Allyl-4-bromo-2-methoxybenzene is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, featuring an allyl group, a bromine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-bromo-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-allyl-2-methoxybenzene using bromine or a bromine source under controlled conditions. The reaction typically proceeds via the formation of a benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-bromo-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The allyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: The major product is the hydrogenated benzene derivative.

Scientific Research Applications

1-Allyl-4-bromo-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-allyl-4-bromo-2-methoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a benzenonium intermediate, which then undergoes further reactions to yield substituted products. The presence of the allyl and methoxy groups influences the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Uniqueness: 1-Allyl-4-bromo-2-methoxybenzene is unique due to the presence of the allyl group, which provides additional reactivity and potential for further functionalization. The combination of the bromine and methoxy groups also influences its chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

905563-10-2

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-2-methoxy-1-prop-2-enylbenzene

InChI

InChI=1S/C10H11BrO/c1-3-4-8-5-6-9(11)7-10(8)12-2/h3,5-7H,1,4H2,2H3

InChI Key

FLGYBOQYXQZFQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC=C

Origin of Product

United States

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